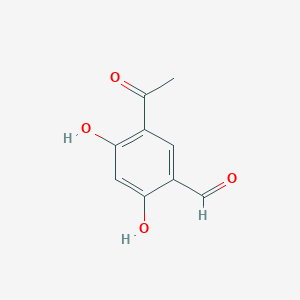

5-Acetyl-2,4-dihydroxybenzaldehyde

Description

Contextualization of 5-Acetyl-2,4-dihydroxybenzaldehyde within Advanced Organic Chemistry and Natural Product Disciplines

This compound, a polysubstituted aromatic compound, holds a significant position at the intersection of synthetic organic chemistry and the study of natural products. Its structure, featuring a reactive aldehyde group, a ketone, and two hydroxyl groups on a benzene (B151609) ring, makes it a highly versatile precursor for the synthesis of a wide array of more complex molecules. The hydroxyl and acetyl groups activate the aromatic ring, influencing its reactivity and directing further substitutions, a key consideration in multi-step organic synthesis.

This compound is a derivative of resorcinol (B1680541), a phenolic compound first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. rsc.org Resorcinol and its derivatives are found in nature and have a long history of use in the production of resins and adhesives. rsc.org The addition of the acetyl and formyl groups to the resorcinol framework in this compound provides multiple points for chemical modification, allowing for its use in the construction of diverse molecular architectures, including heterocyclic compounds and potential pharmacologically active agents.

Historical Trajectory of Research and Initial Investigations into this compound

The historical research trajectory of this compound is intrinsically linked to the broader exploration of resorcinol chemistry. Early investigations into resorcinol derivatives date back to the early 20th century, with a focus on understanding the reactivity of the phenolic ring. The acylation of resorcinol, a key step in the synthesis of compounds like this compound, has been a subject of study for decades.

Initial synthetic approaches often involved Friedel-Crafts acylation reactions, utilizing reagents like acetic acid in the presence of a catalyst. Over the years, research has focused on improving the efficiency and regioselectivity of these reactions. For instance, studies have explored various catalysts, including zinc chloride and, more recently, greener alternatives like solid acid catalysts to minimize waste and harsh reaction conditions. jmchemsci.comresearchgate.net The formylation of the resorcinol ring, another critical transformation, has also seen methodological advancements, including variations of the Vilsmeier-Haack reaction. google.com These foundational studies have paved the way for the reliable and scalable production of this compound, making it readily accessible for further research and application.

Current Research Landscape and Emerging Significance of this compound

The current research landscape for this compound is characterized by its increasing use as a versatile building block in the synthesis of a variety of functional molecules. Its unique combination of functional groups allows for its participation in a wide range of chemical transformations, leading to the creation of novel compounds with diverse applications.

In the field of materials science, derivatives of this compound are being investigated for their potential as functional dyes. The chromophoric nature of the extended conjugated systems that can be synthesized from this precursor makes it an attractive starting material for new colorants.

Furthermore, the compound is a valuable intermediate in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The aldehyde and ketone functionalities provide convenient handles for cyclization reactions, leading to the formation of various ring systems. The parent molecule, 2,4-dihydroxybenzaldehyde (B120756), has been shown to be a useful starting material for the synthesis of a variety of useful substances. chemicalbook.com The acetyl group in this compound offers an additional site for chemical modification, expanding the diversity of accessible heterocyclic structures.

The compound's role as a precursor to natural products and their analogues is another area of active research. The structural motifs present in this compound are found in a number of naturally occurring molecules, and its use in their total synthesis is an ongoing area of investigation. For instance, it can be used in the synthesis of 5-Acetyl-2,4-dihydroxybenzyl alcohol through hydrogenation. prepchem.com

Physicochemical Properties and Spectroscopic Data

The following tables summarize some of the key physicochemical properties and available spectroscopic data for this compound and its parent compound, 2,4-dihydroxybenzaldehyde.

| Property | This compound | 2,4-Dihydroxybenzaldehyde |

|---|---|---|

| Molecular Formula | C9H8O4 | C7H6O3 wikipedia.org |

| Molecular Weight | 180.16 g/mol | 138.12 g/mol wikipedia.org |

| CAS Number | 65579-92-2 bldpharm.com | 95-01-2 wikipedia.org |

| Spectroscopic Technique | This compound | 2,4-Dihydroxybenzaldehyde |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Data available from suppliers bldpharm.com | 1H and 13C NMR data available rsc.orgchemicalbook.comresearchgate.net |

| IR (Infrared) Spectroscopy | - | IR spectra available rsc.orgchemicalbook.com |

| MS (Mass Spectrometry) | Data available from suppliers bldpharm.com | Mass spectral data available nist.govmassbank.eu |

| HPLC (High-Performance Liquid Chromatography) | Data available from suppliers bldpharm.com | - |

Structure

3D Structure

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

5-acetyl-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3 |

InChI Key |

PCKQJTULGHNLAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1)C=O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of 5 Acetyl 2,4 Dihydroxybenzaldehyde

Natural Occurrence and Ecological Distribution of 5-Acetyl-2,4-dihydroxybenzaldehyde

There is currently no specific scientific literature detailing the natural occurrence or ecological distribution of this compound. However, the presence of structurally similar dihydroxyacetophenone derivatives has been reported in various plant species. For instance, 2',4'-Dihydroxyacetophenone (also known as resacetophenone) is a known plant metabolite. medchemexpress.com Other related compounds, such as 3',4'-dihydroxyacetophenone, have been identified in species like Picea obovata and Picea glauca. nih.gov Additionally, 2',6'-dihydroxyacetophenone (B134842) has been found in organisms including Daldinia eschscholtzii and Euphorbia lunulata. nih.gov Acetophenones, as a class of phenolic compounds, are found in over 24 plant families and some fungal strains, where they can exist in either free or glycosidic forms. nih.gov These compounds are often involved in plant defense mechanisms. nih.gov

The following table summarizes the known natural sources of some dihydroxyacetophenone derivatives, highlighting the absence of data for this compound.

| Compound Name | Natural Source(s) |

| This compound | Not reported in the scientific literature |

| 2',4'-Dihydroxyacetophenone (Resacetophenone) | Plant metabolite medchemexpress.com |

| 3',4'-Dihydroxyacetophenone | Picea obovata, Picea glauca nih.gov |

| 2',6'-Dihydroxyacetophenone | Daldinia eschscholtzii, Euphorbia lunulata nih.gov |

The lack of reports on the natural occurrence of this compound suggests that it may be a rare natural product, or it may exist in concentrations below the detection limits of standard analytical techniques. It is also possible that the specific plant or microbial species that may produce it have not yet been investigated.

Advanced Strategies for Isolation and Purification of this compound from Biological Matrices

Given the absence of studies on the isolation of this compound from natural sources, this section will outline advanced strategies that are generally applicable to the isolation and purification of phenolic compounds, including acetophenones, from complex biological matrices. mdpi.comnih.gov These methods are crucial for obtaining pure compounds for structural elucidation and biological activity testing.

The initial step in isolating phenolic compounds from a biological matrix, such as a plant extract, is typically a form of liquid-solid or liquid-liquid extraction. nih.govnih.gov The choice of solvent is critical and is based on the polarity of the target compound. For phenolic compounds, solvents like methanol, ethanol, and acetone, often in aqueous mixtures, are commonly used. nih.gov

Following initial extraction, a variety of chromatographic techniques are employed for purification. These include:

Column Chromatography: A fundamental technique using a solid stationary phase (e.g., silica (B1680970) gel or alumina) and a liquid mobile phase to separate compounds based on their differential adsorption. mdpi.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that utilizes high pressure to force the solvent through a column packed with a stationary phase. Reverse-phase HPLC (RP-HPLC), with a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating phenolic compounds. mdpi.com

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. nih.gov

Molecularly Imprinted Polymers (MIPs): These are highly selective materials designed with specific recognition sites for a target molecule, enabling its selective extraction from a complex mixture. nih.gov

The selection and sequence of these techniques are tailored to the specific properties of the target compound and the complexity of the extract. The table below summarizes these advanced isolation and purification methods.

| Technique | Principle | Application for Phenolic Compounds |

| Column Chromatography | Differential adsorption onto a solid stationary phase. mdpi.com | General purification of phenolic compounds from crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. mdpi.com | Fine purification of individual phenolic compounds, including acetophenones. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. nih.gov | Isolation of polar and thermally labile phenolic compounds. |

| Molecularly Imprinted Polymers (MIPs) | Selective recognition of a target molecule by custom-made polymer cavities. nih.gov | Highly selective extraction of specific phenolic compounds. |

Elucidation of Proposed Biosynthetic Pathways for this compound

The biosynthetic pathway of this compound has not been specifically elucidated. However, the biosynthesis of acetophenones in plants and microorganisms is generally understood to proceed via the polyketide pathway. wikipedia.orgrasmusfrandsen.dk This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield a variety of phenolic compounds. rasmusfrandsen.dk

No enzymes specifically involved in the production of this compound have been identified or characterized. In general, the key enzymes in the biosynthesis of plant polyketides are polyketide synthases (PKSs) . wikipedia.orgnih.gov These enzymes catalyze the iterative condensation of acyl-CoA units. For the formation of an acetophenone (B1666503), a specific type of PKS, likely a chalcone (B49325) synthase (CHS)-like enzyme, would be responsible for the initial steps.

The general steps catalyzed by PKSs in the formation of a hypothetical acetophenone precursor would involve:

Starter unit selection: An acetyl-CoA molecule serves as the starter unit.

Chain elongation: Sequential addition of malonyl-CoA extender units.

Cyclization and aromatization: The resulting polyketide chain undergoes intramolecular reactions to form the aromatic ring.

Further modifications, such as hydroxylation and acetylation, would be catalyzed by other specific enzymes like hydroxylases and acetyltransferases to yield the final this compound structure. The identification and characterization of these specific enzymes remain a subject for future research.

To date, there have been no published precursor incorporation studies or metabolic flux analyses specifically targeting the biosynthesis of this compound. Such studies are essential for definitively establishing the biosynthetic pathway.

In a hypothetical study, isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or phenylalanine, would be fed to a producing organism. The incorporation of the label into the final product would then be traced using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This would provide direct evidence of the building blocks of the molecule.

Metabolic flux analysis would involve quantifying the flow of metabolites through the various pathways of the organism to understand how cellular resources are allocated towards the production of the target compound. This powerful technique can help identify bottlenecks in the biosynthetic pathway and guide metabolic engineering efforts to enhance production.

The table below outlines the key precursors in the proposed polyketide pathway leading to acetophenone derivatives.

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Starter unit and can be carboxylated to form malonyl-CoA. |

| Malonyl-CoA | Primary extender unit for the growing polyketide chain. rasmusfrandsen.dk |

Synthetic Methodologies for 5 Acetyl 2,4 Dihydroxybenzaldehyde and Its Analogues

Established Total Synthesis Routes and Methodological Advancements for 5-Acetyl-2,4-dihydroxybenzaldehyde

The total synthesis of this compound is not typically accomplished in a single step but rather through a sequence involving the formation of a key intermediate, 2,4-dihydroxybenzaldehyde (B120756), followed by the introduction of an acetyl group.

A primary route to the 2,4-dihydroxybenzaldehyde precursor is the formylation of 1,3-dihydroxybenzene (resorcinol). The Vilsmeier-Haack reaction is a well-documented method for this transformation. google.com This reaction employs a Vilsmeier reagent, such as one formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the aldehyde group onto the aromatic ring. google.com The use of acetonitrile (B52724) as a solvent and low reaction temperatures (e.g., -15 °C) are important factors in achieving high yields and purity of the resulting 2,4-dihydroxybenzaldehyde. google.com

Once 2,4-dihydroxybenzaldehyde is obtained, the acetyl group is introduced at the C5 position. Two classical electrophilic aromatic substitution reactions are well-suited for this purpose:

Friedel-Crafts Acylation : This reaction involves the acylation of the electron-rich phenolic ring with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.caorganic-chemistry.org The two hydroxyl groups on the ring are strong activating groups and direct the incoming electrophile to the ortho and para positions. The C5 position is para to the C2-hydroxyl and ortho to the C4-hydroxyl, making it a highly favorable site for acylation. The product is an aryl ketone. ucalgary.ca

Fries Rearrangement : This is an alternative method for producing hydroxy aryl ketones. wikipedia.orgorganic-chemistry.org The reaction begins with the O-acylation of the phenolic hydroxyls of 2,4-dihydroxybenzaldehyde to form a phenolic ester. This ester then undergoes a rearrangement in the presence of a Lewis acid, causing the acyl group to migrate from the phenolic oxygen to the aromatic ring. wikipedia.org The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature; lower temperatures often favor the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.orgpw.live

A related synthesis for 2,4-dihydroxy-5-acetylacetophenone has been documented, which involves refluxing the starting material with sodium hydroxide (B78521) and hydroxylamine (B1172632) hydrochloride, supporting the feasibility of functionalizing the C5 position. rsc.org

Semisynthetic Approaches and Derivatization Strategies for this compound from Related Scaffolds

Semisynthetic strategies and derivatization are crucial for creating analogues of this compound, often starting from the more accessible 2,4-dihydroxybenzaldehyde scaffold. These modifications allow for the exploration of structure-activity relationships.

A direct derivatization of the target molecule itself involves the reduction of the aldehyde functional group. For instance, this compound can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 5-Acetyl-2,4-dihydroxybenzyl alcohol. prepchem.com

Significant work has focused on the selective derivatization of the two hydroxyl groups on the 2,4-dihydroxybenzaldehyde ring. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the aldehyde. This difference in reactivity allows for highly regioselective reactions. A notable example is the cesium bicarbonate (CsHCO₃)-mediated alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. This method provides 4-alkylated products with excellent regioselectivity and high isolated yields (up to 95%). nih.gov

The table below summarizes the substrate scope for the CsHCO₃-mediated alkylation of 2,4-dihydroxybenzaldehyde. nih.gov

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1,2-Dibromoethane | 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde | 85 |

| 2 | 1,3-Dibromopropane | 4-(3-Bromopropoxy)-2-hydroxybenzaldehyde | 91 |

| 3 | 1,4-Dibromobutane | 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde | 95 |

| 4 | 1-Bromopropane | 2-Hydroxy-4-propoxybenzaldehyde | 93 |

| 5 | 1-Bromobutane | 4-Butoxy-2-hydroxybenzaldehyde | 95 |

| 6 | Ethyl bromoacetate | Ethyl 2-((4-formyl-3-hydroxyphenoxy)methyl)acrylate | 91 |

This table was generated based on data from Tetrahedron Letters. nih.gov

Other derivatization strategies target the aldehyde group, such as the formation of oximes by reacting the aldehyde with hydroxylamine. rsc.org

Development of Novel and Sustainable Green Chemistry Routes for this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves developing routes that use safer solvents, recyclable catalysts, and more energy-efficient conditions.

Advancements in this area include modifying classical reactions to be more environmentally benign. For example, alternatives to the often corrosive and stoichiometric Lewis acids used in Friedel-Crafts and Fries reactions have been explored. Methanesulfonic acid has been shown to be an effective and more environmentally friendly acid for promoting the Fries rearrangement. organic-chemistry.org Similarly, zinc oxide (ZnO) has been demonstrated as a new, efficient, and reusable catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org

A particularly innovative green approach to the synthesis of the 2,4-dihydroxybenzaldehyde precursor involves the use of cyclodextrin (B1172386) as a recyclable catalyst. In this method, 1,3-dihydroxybenzene is reacted with chloroform (B151607) in the presence of cyclodextrin and sodium hydroxide, reportedly producing the target aldehyde with nearly 100% yield and selectivity. google.com

Catalysis is a cornerstone of green chemistry, enabling efficient and selective transformations. Various catalytic systems are employed in the synthesis of this compound and its precursors.

As mentioned, the Vilsmeier-Haack reaction relies on a catalytically generated electrophile. google.com For derivatization, specific catalytic systems are key to achieving high regioselectivity. The CsHCO₃-mediated alkylation of the 4-hydroxyl group is a prime example of a mild and effective catalytic system. nih.gov Another approach for regioselective benzylation of 2,4-dihydroxybenzaldehyde uses dry potassium fluoride (B91410) (KF) or a combination of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile, yielding the 4-benzyloxy derivative efficiently. google.com

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent an ideal in synthetic efficiency. While a specific cascade reaction for the total synthesis of this compound is not prominently featured in the literature, the concept holds great promise. Such a process could potentially combine the formylation and acylation of resorcinol (B1680541) in a one-pot procedure, significantly streamlining the synthesis.

Chemoenzymatic synthesis integrates the selectivity of biocatalysts (enzymes) with the practicality of traditional organic chemistry. nih.gov This approach offers significant advantages in terms of sustainability, operating under mild conditions (pH, temperature) and often exhibiting exquisite regio- and stereoselectivity. nih.govnih.gov

While specific biocatalytic routes to this compound are still an emerging area, the biosynthesis of phenolic compounds in nature via pathways like the shikimic acid pathway provides a blueprint. youtube.com Enzymes are central to these natural syntheses. youtube.com Research has demonstrated the potential of enzyme systems for carrying out key transformations on phenolic scaffolds. For instance, a biocatalytic system using two enzymes, tyrosine phenol (B47542) lyase and tyrosine ammonia (B1221849) lyase, has been used for the direct para-alkenylation of unprotected phenols. rsc.org

Furthermore, enzymes like alcohol dehydrogenases are used for the stereoselective reduction of ketones, and lipases are used for the kinetic resolution of racemic alcohols, offering pathways to chiral derivatives. acs.org It is conceivable that engineered enzymes, such as tailored polyketide synthases, could one day be employed for the direct and selective biosynthesis of this compound or its analogues from simple precursors. nih.gov

Regioselectivity and Stereochemical Control in the Synthesis of this compound

Regioselectivity is a paramount challenge in the synthesis and derivatization of molecules with multiple reactive sites, such as 2,4-dihydroxybenzaldehyde. The presence of two hydroxyl groups at the C2 and C4 positions necessitates precise control to achieve selective functionalization.

The key to this control lies in the differential reactivity of the two hydroxyl groups. The C4-OH is more acidic and less sterically hindered than the C2-OH, which participates in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group. This makes the C4-OH a preferential site for deprotonation and subsequent reaction with electrophiles under mild basic conditions.

The cesium bicarbonate-mediated alkylation provides an excellent example of achieving high regioselectivity for the C4-OH position. nih.gov The use of a mild base like CsHCO₃ is sufficient to deprotonate the more acidic C4-OH without significantly affecting the C2-OH, leading to the desired mono-alkylation product with minimal formation of the bis-alkylated side product. nih.gov Similarly, the use of potassium fluoride in acetonitrile for benzylation also achieves high regioselectivity for the 4-position. google.com These methods represent significant improvements over older procedures that often resulted in mixtures of products and low yields. google.comnih.gov

Regarding stereochemistry, the target molecule, this compound, is achiral. Therefore, stereochemical control is not a factor in its direct synthesis. However, stereocontrol becomes critical when synthesizing chiral analogues or derivatives. For example, if the acetyl group or the aldehyde group were to be reduced to a secondary alcohol, a chiral center would be created. In such cases, the use of stereoselective reagents or chemoenzymatic methods, such as asymmetric reduction with chiral catalysts or alcohol dehydrogenases, would be essential to obtain a single enantiomer. acs.org

Chemical Modification and Derivatization Strategies of 5 Acetyl 2,4 Dihydroxybenzaldehyde

Functionalization of the Phenolic Hydroxyl Groups of 5-Acetyl-2,4-dihydroxybenzaldehyde

The two phenolic hydroxyl groups at the C2 and C4 positions of the aromatic ring exhibit different chemical reactivities. The C2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent aldehyde group, which reduces its nucleophilicity and accessibility. Consequently, the C4-hydroxyl group is generally more available for chemical reactions, allowing for regioselective modifications.

Selective Etherification and Esterification Reactions of this compound

Selective alkylation, a form of etherification, predominantly occurs at the more reactive 4-hydroxyl position. Research has demonstrated that the use of cesium bicarbonate (CsHCO3) in acetonitrile (B52724) at elevated temperatures facilitates the regioselective alkylation of 2,4-dihydroxybenzaldehydes, yielding 4-alkoxy-2-hydroxybenzaldehydes with high selectivity and in yields of up to 95%. nih.govresearchgate.net This method is noted for its broad substrate scope and for minimizing the formation of bis-alkylated side products. nih.gov

Another effective method for regioselective etherification involves the use of potassium fluoride (B91410) and benzyl (B1604629) chloride in acetonitrile, which has been successfully applied to the benzylation of 2,4-dihydroxybenzaldehyde (B120756) at the 4-position. google.com The principle of selective reactivity at the C4-OH group also applies to esterification reactions, where acylating agents would preferentially react at this more accessible site.

Table 1: Conditions for Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde Scaffolds

| Base | Alkylating Agent | Solvent | Outcome |

|---|---|---|---|

| CsHCO₃ | Various Alkyl Bromides | Acetonitrile (CH₃CN) | High regioselectivity for 4-O-alkylation; up to 95% yield. nih.govresearchgate.net |

| Potassium Fluoride (KF) | Benzyl Chloride | Acetonitrile (CH₃CN) | Regioselective benzylation at the 4-hydroxyl position. google.com |

Glycosylation and Glycoconjugation of this compound

Glycosylation involves the attachment of carbohydrate moieties to the scaffold, a strategy often employed to improve the pharmacological properties of a molecule. For this compound, glycosylation would occur via an O-glycosidic bond at one of the phenolic hydroxyl groups. Given the higher reactivity of the C4-hydroxyl group, this position is the most probable site for glycosylation. Standard glycosylation methods, such as those employing glycosyl donors like thioglycosides or glycosyl trichloroacetimidates under the promotion of activators like silver triflate (AgOTf), could be adapted for this purpose. researchgate.net This modification results in glycoconjugates where the sugar unit is linked to the aromatic core.

Transformations of the Aldehyde Functionality in this compound

The aldehyde group at the C1 position is a key site for a variety of chemical transformations. It readily participates in condensation reactions with primary amines to form Schiff bases (imines). For instance, 2,4-dihydroxybenzaldehyde has been reacted with amino acids and various diamino compounds to synthesize Schiff base ligands and bis(azo-Schiff base) compounds, respectively. researchgate.netjocrehes.com

The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), or oxidized to a carboxylic acid under appropriate conditions. However, the reactivity of the aldehyde can be influenced by neighboring groups. A study on the Biginelli reaction, a multicomponent reaction to form dihydropyrimidinthiones, found that 2,4-dihydroxybenzaldehyde was unreactive. mdpi.com This lack of reactivity was attributed to the ortho-hydroxyl group, which hinders the condensation step of the reaction mechanism. mdpi.com

Chemical Modifications Involving the Acetyl Moiety of this compound

The acetyl group offers another avenue for derivatization. The carbonyl of the acetyl group can be reduced to a secondary alcohol using mild reducing agents or completely reduced to an ethyl group via methods like the Clemmensen or Wolff-Kishner reductions. The methyl group adjacent to the carbonyl is susceptible to reactions such as halogenation under basic conditions or can participate in aldol-type condensation reactions, allowing for the extension of the carbon chain.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring of this compound

The substitution pattern on the aromatic ring significantly influences its reactivity towards further substitutions. The two hydroxyl groups are strong activating groups and are ortho-, para-directing. msu.edu Conversely, the aldehyde and acetyl groups are deactivating and meta-directing. youtube.com The powerful activating effect of the hydroxyl groups dominates, making the ring highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the hydroxyls are C3, C5, and C6 (relative to the C1 aldehyde). Since C1, C2, C4, and C5 are already substituted, the most activated and sterically accessible position for an incoming electrophile is C3.

Reactions such as halogenation (e.g., with Br₂ or Cl₂) and nitration would be expected to occur regioselectively at the C3 position. An example of electrophilic substitution on a similar scaffold is the coupling of diazonium salts with 2,4-dihydroxybenzaldehyde, which occurs at the 5-position to yield azo compounds. jocrehes.com For this compound, this type of reaction would be directed to the C3 position. Nucleophilic aromatic substitution, on the other hand, is generally not favored on this electron-rich ring system unless a leaving group is present and there are strong electron-withdrawing groups to stabilize the intermediate. youtube.com

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The diverse functional groups on the this compound scaffold make it an excellent building block for the synthesis of more complex hybrid molecules and conjugates. The reactive handles—hydroxyls, aldehyde, and acetyl—can be used to link this core structure to other molecular entities.

For example, the aldehyde functionality can be used to form linkages in multicomponent reactions. nih.gov The phenolic hydroxyls, particularly at the C4 position, can be derivatized with linkers that possess terminal functional groups like azides or alkynes. These can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to conjugate the scaffold with other molecules containing a complementary functional group, forming stable triazole linkages. scielo.br Furthermore, the scaffold can be used as a precursor for synthesizing more complex heterocyclic systems, such as benzofurans, through reactions involving its functional groups. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 5 Acetyl 2,4 Dihydroxybenzaldehyde

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 5-Acetyl-2,4-dihydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The proton at the C6 position would appear as a singlet, while the proton at the C3 position would also be a singlet, due to the substitution pattern. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, usually between 9.5 and 10.5 ppm. The methyl protons of the acetyl group (CH₃) would present as a sharp singlet, typically in the range of 2.5-2.7 ppm. The protons of the two hydroxyl (-OH) groups can appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. For the parent compound, 2,4-dihydroxybenzaldehyde (B120756), ¹H NMR data in DMSO-d6 shows signals at 10.73 ppm (2H, OH), 9.92 ppm (1H, CHO), 7.52 ppm (1H), 6.39 ppm (1H), and 6.32 ppm (1H) for the aromatic protons rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected. The carbonyl carbons of the aldehyde and acetyl groups would appear at the most downfield positions (typically >190 ppm for the aldehyde and >200 ppm for the ketone). The carbon atoms of the aromatic ring attached to oxygen atoms (C2 and C4) would resonate at higher chemical shifts compared to the other aromatic carbons due to the deshielding effect of the hydroxyl groups. The carbon atom of the methyl group in the acetyl function would be found at the most upfield position. For comparison, the ¹³C NMR spectrum of the related 2,4-dihydroxybenzaldehyde oxime complex showed aromatic and functional group carbons in the range of 104.7 to 163.2 ppm rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.7 - 10.1 | ~190 - 195 |

| Aromatic (C3-H) | ~6.4 - 6.6 | ~105 - 110 |

| Aromatic (C6-H) | ~7.8 - 8.0 | ~130 - 135 |

| Acetyl (C=O) | - | ~200 - 205 |

| Acetyl (CH₃) | ~2.5 - 2.7 | ~25 - 30 |

| Hydroxyl (C2-OH) | Variable | - |

| Hydroxyl (C4-OH) | Variable | - |

| Aromatic (C1-CHO) | - | ~110 - 115 |

| Aromatic (C2-OH) | - | ~160 - 165 |

| Aromatic (C4-OH) | - | ~163 - 168 |

| Aromatic (C5-Ac) | - | ~115 - 120 |

Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₉H₈O₄. bldpharm.comvulcanchem.com The calculated exact mass of the compound is 180.04226 u.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (the molecular ion) and analyzing the resulting fragment ions. researchgate.net This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound, the fragmentation pattern in an MS/MS experiment would likely involve:

Loss of a methyl radical (•CH₃): A common initial fragmentation from the acetyl group, leading to an ion at m/z 165.

Loss of ketene (CH₂=C=O): Cleavage of the acetyl group can result in the loss of a neutral ketene molecule, producing an ion corresponding to 2,4-dihydroxybenzaldehyde.

Loss of carbon monoxide (CO): The aldehydic group can readily lose a CO molecule, a characteristic fragmentation for benzaldehydes.

Sequential losses: A combination of these fragmentation pathways can occur, providing a detailed fragmentation tree that serves as a structural fingerprint for the molecule.

The combination of HRMS to establish the molecular formula and MS/MS to probe the connectivity provides powerful and conclusive evidence for the structure of this compound. researchgate.netnorman-network.net

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibrations of the two phenolic hydroxyl groups. The spectrum would also be distinguished by two separate carbonyl (C=O) stretching vibrations: one for the aromatic ketone (acetyl group) typically around 1650-1680 cm⁻¹ and another for the aldehyde group around 1690-1715 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. For comparison, the IR spectrum of the parent compound, 2,4-dihydroxybenzaldehyde, shows a prominent hydroxyl peak at 3371 cm⁻¹. researchgate.net The spectrum of 4-acetylbenzaldehyde shows distinct peaks for the aldehyde and ketone stretches at 1706 cm⁻¹ and 1687 cm⁻¹, respectively researchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3500 (broad) |

| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 |

| Aldehyde C=O | Stretch | ~1690 - 1715 |

| Ketone C=O | Stretch | ~1650 - 1680 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Acetyl C-H | Bend | ~1360 |

| Phenolic C-O | Stretch | ~1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its system of conjugated π-electrons. The spectrum of this compound, with its substituted aromatic ring, is expected to show strong absorption bands in the UV region. These absorptions are typically due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl groups. The presence of hydroxyl and acetyl groups as auxochromes and chromophores, respectively, influences the position and intensity of these absorption maxima (λmax). The UV-Vis spectrum for the related 2,4-dihydroxybenzaldehyde shows absorption maxima that can be used as a reference point for predicting the spectral characteristics of its acetylated derivative nist.gov. Similarly, 4-hydroxybenzaldehyde (B117250) displays a λmax at 285 nm researchgate.net.

X-ray Crystallography and Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing arrangement and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Identification of this compound

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. For a polar molecule like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18-silica) and a polar mobile phase, such as a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. mdpi.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to develop the plate. The compound's position on the developed plate is identified by its retention factor (Rf value), which can be visualized under UV light due to the compound's UV-active aromatic system. Comparing the sample's TLC profile to that of a pure standard allows for a qualitative assessment of its identity and purity.

Biological Activities and Mechanistic Investigations of 5 Acetyl 2,4 Dihydroxybenzaldehyde

In Vitro Biological Activity Profiling and Cellular Interrogation of 5-Acetyl-2,4-dihydroxybenzaldehyde

In vitro studies are fundamental to elucidating the biological potential of a compound. Such assays can reveal interactions with specific molecular targets and effects on cellular behavior. For this compound, the available research is in its nascent stages.

Currently, there are no direct studies in the reviewed scientific literature that specifically detail the inhibitory or activatory effects of this compound on various enzymes.

Information regarding the specific binding of this compound to cellular receptors is not available in the current body of scientific literature. Receptor binding assays are crucial for identifying the direct molecular targets of a compound, and further research is required to determine if this molecule has any affinity for specific receptors.

Comprehensive cell-based assays are necessary to understand how a compound affects cellular functions. For this compound, specific data on its influence on intracellular signaling, gene expression, and cell fate is not yet documented.

There is currently no published research that investigates the modulation of intracellular signaling pathways by this compound. Studies on related compounds, such as 2,4-dihydroxybenzaldehyde (B120756), have shown effects on pathways involving iNOS and COX-2, but these findings cannot be directly attributed to the 5-acetylated form of the molecule. biomolther.orgnih.gov

No studies were found that report on the global gene expression or proteomic changes induced by treatment with this compound. Such analyses would be valuable in identifying the broader cellular response to this compound.

Direct studies on the effects of this compound on cellular viability, proliferation, and apoptosis are not present in the reviewed scientific literature. While research on other benzaldehyde (B42025) derivatives has explored these areas, similar investigations into this specific compound are needed.

Cell-Based Assays Evaluating Phenotypic Responses to this compound

In Vivo Efficacy and Mechanistic Validation in Animal Models for this compound (Excluding human trials)

The in vivo assessment of this compound would be a critical step in understanding its potential therapeutic effects and mechanism of action within a whole biological system. This would involve carefully designed studies in appropriate animal models to observe the compound's effects on physiological and pathological processes.

Selection and Characterization of Relevant Animal Models for this compound Investigation

The choice of animal models would be guided by the predicted biological activities of this compound. Based on the known activities of structurally similar phenolic compounds, such as other hydroxybenzaldehydes which have demonstrated anti-inflammatory and anti-nociceptive properties, initial studies could employ the following models.

For instance, a study on the related compound 2,4-dihydroxybenzaldehyde utilized mouse models of inflammation. Therefore, similar models would be relevant for investigating this compound.

Table 1: Potential Animal Models for Investigating this compound

| Potential Biological Activity | Animal Model | Rationale for Selection | Key Characterization Parameters |

| Anti-inflammatory | Carrageenan-induced paw edema in rats or mice | A standard and well-characterized model of acute inflammation, allowing for the assessment of anti-edematous effects. | Paw volume/thickness, inflammatory cell infiltration, cytokine levels in tissue. |

| Lipopolysaccharide (LPS)-induced systemic inflammation in mice | Mimics systemic inflammatory response, useful for studying effects on cytokine production and organ protection. | Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), markers of organ damage. | |

| Anti-nociceptive (Pain relief) | Acetic acid-induced writhing test in mice | A model of visceral pain sensitive to both centrally and peripherally acting analgesics. | Number of writhes (abdominal constrictions) over a defined period. |

| Formalin test in rats or mice | Differentiates between nociceptive (early phase) and inflammatory (late phase) pain responses. | Licking/biting time of the injected paw in both phases. |

The characterization of these models would involve establishing baseline responses to the inducing agent (e.g., carrageenan, acetic acid) and validating the model with known positive controls (e.g., non-steroidal anti-inflammatory drugs for inflammation models).

Pharmacodynamic Evaluation and Mechanistic Insights from In Vivo Studies with this compound

Pharmacodynamic (PD) studies would aim to understand the relationship between the concentration of this compound in the body and the magnitude of its pharmacological effect. This would involve administering a range of doses to the selected animal models and measuring relevant biological responses over time.

Mechanistic insights would be derived by analyzing how the compound affects the underlying biological pathways. For example, in an inflammation model, this could involve measuring the levels of key inflammatory mediators. A study on 2,4-dihydroxybenzaldehyde, for example, found that it suppressed the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a mouse air pouch model of inflammation. A similar approach could be used for this compound.

Table 2: Hypothetical Pharmacodynamic and Mechanistic Evaluation of this compound in an Animal Model of Inflammation

| Parameter Measured | Method of Analysis | Potential Mechanistic Insight |

| Paw Edema Volume | Plethysmometer | Quantifies the overall anti-inflammatory effect. |

| Myeloperoxidase (MPO) Activity | Spectrophotometric assay of tissue homogenates | Measures neutrophil infiltration into the inflamed tissue. |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-6) | ELISA or Luminex assay of tissue or serum | Determines the effect on key signaling molecules of inflammation. |

| iNOS and COX-2 Protein Expression | Western blot or immunohistochemistry of tissue lysates | Investigates the impact on enzymatic pathways responsible for producing inflammatory mediators. |

| Prostaglandin E2 (PGE2) Levels | EIA or LC-MS/MS of tissue exudates | Measures the downstream product of COX-2 activity. |

By correlating these molecular changes with the observed physiological effects, researchers could begin to elucidate the in vivo mechanism of action of this compound.

Histopathological and Biochemical Biomarker Analysis in Response to this compound in Animal Systems

To complement the pharmacodynamic studies, a detailed analysis of tissues and bodily fluids would be conducted to assess both the efficacy and any potential off-target effects of this compound.

Histopathological Analysis: Tissues from the site of inflammation (e.g., paw) and major organs (e.g., liver, kidneys, spleen) would be collected at the end of the study. These tissues would be preserved, sectioned, stained (typically with hematoxylin (B73222) and eosin), and examined under a microscope by a trained pathologist. The analysis would focus on changes in tissue structure, such as the extent of immune cell infiltration, tissue damage, and any signs of cellular toxicity.

Biochemical Biomarker Analysis: Blood and serum samples would be collected to measure a panel of biochemical markers. These markers can provide a quantitative assessment of organ function and systemic inflammation.

Table 3: Key Histopathological and Biochemical Analyses for this compound Investigation

| Type of Analysis | Sample | Specific Parameters | Purpose |

| Histopathology | Inflamed Tissue (e.g., paw) | Cellular infiltration, edema, tissue necrosis, fibrosis. | To visually assess the reduction in inflammation and tissue damage. |

| Major Organs (Liver, Kidney) | Cellular architecture, signs of degeneration, necrosis, or inflammation. | To evaluate potential organ toxicity. | |

| Biochemical Biomarkers (Liver Function) | Serum | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST). | To assess liver health. |

| Biochemical Biomarkers (Kidney Function) | Serum | Blood urea (B33335) nitrogen (BUN), Creatinine. | To assess kidney function. |

| Biochemical Biomarkers (Inflammation) | Serum | C-reactive protein (CRP), various cytokines. | To quantify the systemic inflammatory response. |

These analyses would provide a comprehensive picture of the effects of this compound in a living system, highlighting both its therapeutic potential and its safety profile at the tested doses.

Advanced Approaches for Target Identification and Validation of this compound

Identifying the specific molecular targets of a small molecule is crucial for understanding its mechanism of action and for optimizing its therapeutic properties. Chemical proteomics approaches are powerful tools for this purpose.

Affinity Chromatography and Pull-down Assays for this compound Binding Proteins

Affinity chromatography and pull-down assays are in vitro techniques used to isolate proteins that physically interact with a specific "bait" molecule. In this case, this compound would be the bait.

The general workflow would be as follows:

Immobilization: this compound would be chemically modified with a linker and attached to a solid support, such as agarose (B213101) or magnetic beads.

Incubation: The immobilized compound would be incubated with a complex protein mixture, such as a cell lysate or tissue homogenate. Proteins that have an affinity for this compound will bind to the beads.

Washing: The beads would be washed several times to remove non-specifically bound proteins.

Elution: The specifically bound proteins would be eluted from the beads.

Identification: The eluted proteins would be identified using techniques like mass spectrometry.

Table 4: Hypothetical Workflow for a Pull-Down Assay with this compound

| Step | Description | Key Considerations |

| 1. Bait Preparation | Synthesize a derivative of this compound with a linker arm suitable for conjugation to beads. | The linker should be attached at a position that does not interfere with the compound's expected binding interactions. |

| 2. Immobilization | Covalently attach the "bait" compound to activated agarose or magnetic beads. | Ensure efficient and stable coupling. |

| 3. Protein Incubation | Incubate the "bait-beads" with a protein lysate from relevant cells (e.g., activated macrophages). | Include a control experiment with beads that have no bait to identify non-specific binders. |

| 4. Washing | Wash the beads with buffer to remove proteins that do not bind specifically to the bait. | The stringency of the wash buffers can be adjusted to reduce background binding. |

| 5. Elution & Identification | Elute the bound proteins and identify them using SDS-PAGE followed by mass spectrometry. | The identified proteins are potential direct targets of this compound. |

This approach can provide a list of candidate binding proteins, which would then require further validation to confirm a functional interaction.

Chemical Proteomics and Activity-Based Protein Profiling for this compound Target Deconvolution

Activity-Based Protein Profiling (ABPP) is a more sophisticated chemical proteomics technique that uses reactive chemical probes to label the active sites of enzymes. This method provides functional information, as it identifies proteins in their active state.

To apply ABPP to this compound, a probe would need to be designed. This probe would consist of three parts:

Recognition element: The this compound scaffold itself, to direct the probe to its target proteins.

Reactive group (warhead): An electrophilic group that can form a covalent bond with a nearby nucleophilic amino acid residue in the active site of the target protein.

Reporter tag: A tag, such as biotin (B1667282) or a fluorescent dye, used for the detection and enrichment of the labeled proteins.

The ABPP experiment would typically involve treating living cells or cell lysates with the probe. The probe would covalently label its protein targets, which could then be enriched (e.g., using streptavidin beads if the tag is biotin) and identified by mass spectrometry. A competitive ABPP experiment could also be performed, where the cells are pre-treated with the parent compound, this compound, which should prevent the probe from binding to its specific targets. This competition is strong evidence of a direct interaction.

Table 5: Hypothetical Workflow for Activity-Based Protein Profiling (ABPP) of this compound

| Step | Description | Purpose |

| 1. Probe Design & Synthesis | Create an activity-based probe based on the structure of this compound, incorporating a reactive group and a reporter tag. | To generate a tool for covalently labeling target proteins. |

| 2. Competitive Labeling | Incubate cell lysates or live cells with either a vehicle control or an excess of this compound, followed by the addition of the ABPP probe. | To identify specific targets by observing which proteins are no longer labeled by the probe in the presence of the parent compound. |

| 3. Protein Enrichment | Lyse the cells and use the reporter tag (e.g., biotin) to enrich the probe-labeled proteins (e.g., with streptavidin beads). | To isolate the target proteins from the complex proteome. |

| 4. Mass Spectrometry Analysis | Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify and quantify them. | To identify the proteins that are direct targets of this compound. |

These advanced proteomic methods would be instrumental in moving from a general understanding of the compound's in vivo effects to a precise identification of its molecular mechanism of action.

Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds

The biological impact of this compound is not solely dependent on its intrinsic properties but can be significantly modulated when administered in combination with other bioactive compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the compounds diminish each other's activity.

While direct studies on the synergistic and antagonistic interactions of this compound are limited, research on other phytochemicals provides a framework for understanding its potential interactive profile. Phytochemicals often exhibit synergistic effects, particularly in antioxidant activities. For instance, combinations of hydrophilic and lipophilic antioxidants have been shown to have enhanced protective effects against oxidative stress. It is plausible that this compound, with its phenolic structure, could act synergistically with other antioxidants like flavonoids, carotenoids, or vitamins C and E to provide heightened protection against cellular damage.

Conversely, antagonistic interactions are also a possibility. Such interactions can occur through various mechanisms, including competition for receptor binding sites, interference with metabolic pathways, or direct chemical reactions that neutralize the active compounds. The potential for antagonism underscores the importance of carefully evaluating any combination therapy involving this compound.

Pharmacodynamic interactions are a key consideration, where bioactive compounds influence the same physiological pathway or target site. nih.gov These interactions can lead to either enhanced therapeutic outcomes or reduced efficacy and potential toxicity. nih.gov The mechanisms often involve actions on receptors, enzymes, or ion channels. nih.gov

| Interaction Type | Potential Outcome with this compound | Example Mechanism |

| Synergism | Enhanced antioxidant, anti-inflammatory, or antimicrobial activity. | Combined inhibition of different inflammatory mediators; complementary free radical scavenging mechanisms. |

| Antagonism | Reduced biological activity of one or both compounds. | Competition for the same enzyme active site; one compound inducing the metabolism of the other. |

| Additive Effect | The combined effect is equal to the sum of individual effects. | Both compounds acting on the same pathway without enhancing or diminishing each other's effect. |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a compound by identifying the key functional groups and structural features responsible for its biological effects. For this compound, the hydroxyl, aldehyde, and acetyl groups, along with the substitution pattern on the aromatic ring, are all expected to play significant roles.

The two hydroxyl groups on the aromatic ring of this compound are critical to its biological activity, particularly its antioxidant properties. Phenolic hydroxyl groups are excellent hydrogen donors, enabling them to scavenge free radicals.

Studies on related dihydroxybenzaldehyde compounds have shown that the position and number of hydroxyl groups significantly influence their antioxidant capacity. For instance, the presence of a hydroxyl group at the ortho position to the aldehyde can lead to the formation of an intramolecular hydrogen bond, which can affect the molecule's reactivity. mdpi.com Research on other phenolic compounds has demonstrated that protecting or modifying the hydroxyl groups, for instance through methylation or esterification, often leads to a decrease in antioxidant activity. researchgate.net This suggests that the free hydroxyl groups are essential for the radical scavenging ability of this compound.

In the context of other biological activities, such as antimicrobial or anti-inflammatory effects, the hydroxyl groups may be involved in binding to enzyme active sites or other biological targets. Modification of these groups could therefore alter the compound's specificity and potency. For example, in a study on 2,4-dihydroxybenzaldehyde, the parent compound of this compound, it was found to possess anti-inflammatory and anti-angiogenic activities. biomolther.org

The aldehyde group is a key reactive center in this compound. It can participate in various chemical reactions, including the formation of Schiff bases with primary amines, which are present in proteins and other biological molecules. This reactivity is central to some of the observed biological effects of aldehydes.

However, the high reactivity of the aldehyde group can also contribute to cytotoxicity. Therefore, modifications of this group, such as reduction to an alcohol or oxidation to a carboxylic acid, would be expected to dramatically alter the biological profile of this compound, potentially reducing its activity but also its toxicity.

The acetyl group at the 5-position is a distinguishing feature of this molecule compared to its more commonly studied parent, 2,4-dihydroxybenzaldehyde. This group can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

The electron-withdrawing nature of the acetyl group can affect the acidity of the phenolic hydroxyl groups and the reactivity of the aldehyde. This, in turn, can influence its antioxidant potential and its ability to interact with biological targets. In studies of other classes of compounds, the introduction of an acetyl group has been shown to have varied effects on biological activity, sometimes enhancing it and other times diminishing it, depending on the specific biological endpoint. For instance, in a series of 1,3,4-oxadiazoline derivatives, an acetyl group was part of the core structure of compounds exhibiting antimicrobial activity. nih.gov

The acetyl group also increases the molecule's size and can influence how it fits into enzyme active sites or receptor binding pockets. This steric hindrance can either be beneficial, leading to a more specific interaction, or detrimental, preventing binding altogether.

The nature, number, and position of substituents on the aromatic ring are well-known determinants of the biological activity of phenolic compounds. In the case of this compound, the existing hydroxyl and acetyl groups already confer a specific electronic and steric landscape.

Introducing further substituents onto the aromatic ring would likely have a profound impact on its biological profile. Electron-donating groups, such as alkyl or methoxy (B1213986) groups, could enhance the antioxidant activity by increasing the electron density on the ring and stabilizing the phenoxy radical. Conversely, electron-withdrawing groups, like nitro or halogen groups, would be expected to decrease the antioxidant activity but might enhance other properties, such as antimicrobial or enzyme inhibitory activities.

Computational and Theoretical Studies of 5 Acetyl 2,4 Dihydroxybenzaldehyde

Molecular Docking and Molecular Dynamics Simulations of 5-Acetyl-2,4-dihydroxybenzaldehyde with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, elucidating the binding mode and affinity. Molecular dynamics (MD) simulations further explore the stability and dynamics of this complex over time.

While specific docking and MD studies on this compound are not extensively documented, research on its derivatives highlights the potential of this scaffold. A study on 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans , which are synthesized from a close analogue of the title compound, performed molecular docking to investigate their inhibitory activity against targets relevant to type 2 diabetes. nih.gov The docking studies revealed that these compounds could effectively bind to the active sites of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) , two key enzymes in glucose metabolism. nih.gov The interactions were stabilized by hydrogen bonds and hydrophobic interactions, with the acetyl and hydroxyl groups of the core structure playing a crucial role in anchoring the ligand within the protein's binding pocket. nih.gov

Similarly, studies on related structures, such as 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues , have shown that the 2,4-dihydroxyphenyl moiety is critical for interaction with enzymes like acetylcholinesterase (AChE). nih.gov Docking simulations indicated that the hydroxyl groups form key hydrogen bonds within the catalytic site of the enzyme. nih.gov This suggests that this compound, which contains this same dihydroxyphenyl feature, could be a promising candidate for interacting with a range of biological targets.

MD simulations, which would typically follow docking studies, serve to validate the stability of the predicted ligand-protein complex. These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand how the complex behaves in a dynamic, solvated environment. Although direct MD studies on this compound are not available, this methodology is standard for evaluating potential drug candidates. nih.govdergipark.org.tr

Table 1: Representative Molecular Docking Studies of Related Compounds

| Derivative/Analogue | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | α-Glucosidase, PTP1B | Hydrogen bonding, hydrophobic interactions involving the core scaffold. | nih.gov |

| 2-(2,4-Dihydroxyphenyl)-1H-benzimidazoles | Acetylcholinesterase (AChE) | Hydrogen bonds from the dihydroxyl groups to amino acid residues in the catalytic site. | nih.gov |

Quantum Chemical Calculations on Electronic Structure, Reactivity, and Conformations of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, including its geometry, electronic structure, and reactivity. These studies provide fundamental insights that underpin a molecule's chemical behavior.

Comprehensive DFT analyses on similar molecules, such as N-acetylated bicyclic compounds, have been used to determine optimized molecular shape, vibrational frequencies, and NMR chemical shifts. dntb.gov.ua Such calculations for this compound would allow for the precise determination of bond lengths, bond angles, and dihedral angles. Furthermore, Natural Bond Orbital (NBO) analysis could reveal details about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's conformational stability. Mapping the Molecular Electrostatic Potential (MEP) would identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Table 2: Common Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D conformation, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Relates to the molecule's chemical reactivity and kinetic stability; a small gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites prone to nucleophilic and electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer, hyperconjugative interactions, and hydrogen bonding, indicating stability. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for comparison with experimental data to confirm structure. |

Pharmacophore Modeling, QSAR Analysis, and Virtual Screening Based on this compound

Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and virtual screening are computational strategies used in drug discovery to identify and optimize new lead compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The structure of this compound presents several key pharmacophoric features: two hydrogen bond donors (the hydroxyl groups), multiple hydrogen bond acceptors (the hydroxyl, acetyl, and aldehyde oxygens), and an aromatic ring. This scaffold could serve as a template to develop a pharmacophore model for screening large compound libraries to find structurally diverse molecules with a similar interaction profile.

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org Although no specific QSAR models have been developed for a series of this compound derivatives, the principles are widely applied. nih.gov A typical 2D-QSAR or 3D-QSAR study involves calculating molecular descriptors (e.g., topological, electronic, steric) for a set of analogues and correlating them with their measured activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). frontiersin.orgnih.gov Such a model could guide the synthesis of new derivatives of this compound with enhanced potency by identifying which structural modifications are most impactful.

Virtual screening uses computational methods to search large libraries of compounds for molecules that are likely to bind to a specific biological target. A validated pharmacophore model or a docking protocol centered on the this compound scaffold could be used to screen databases for new potential inhibitors of a target enzyme, accelerating the initial stages of drug discovery.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound and its Analogues (Focus on theoretical/computational models, not clinical data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. nih.govfrontiersin.org These properties can be reliably predicted using in silico models based on a molecule's structure.

The drug-likeness of this compound can be assessed using established guidelines such as Lipinski's Rule of Five and Veber's Rule. These rules use molecular descriptors to predict oral bioavailability.

Lipinski's Rule of Five : A compound is likely to be orally bioavailable if it has:

Molecular weight ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

H-bond donors ≤ 5

H-bond acceptors ≤ 10

Veber's Rule : Good oral bioavailability is also associated with:

Topological Polar Surface Area (TPSA) ≤ 140 Ų

Rotatable bonds ≤ 10

Based on its structure, the predicted properties for this compound suggest good potential for drug-likeness. The percentage of human intestinal absorption (%ABS) can also be estimated using a formula based on TPSA: %ABS = 109 – (0.345 × TPSA). eijppr.com

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Drug-Likeness Rule Compliance |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | N/A |

| Molecular Weight | 180.16 g/mol | Complies with Lipinski's Rule (≤ 500) |

| LogP (Consensus) | ~1.3 - 1.6 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 74.60 Ų | Complies with Veber's Rule (≤ 140) |

| Rotatable Bonds | 2 | Complies with Veber's Rule (≤ 10) |

| Predicted % Absorption | ~83.3% | High |

| Water Solubility | Predicted to be soluble | Favorable for formulation |

These in silico predictions indicate that this compound possesses physicochemical properties consistent with good oral absorption and bioavailability. It fully complies with both Lipinski's and Veber's rules, making it an attractive scaffold for further medicinal chemistry exploration.

Advanced Analytical Methodologies for Detection and Quantification of 5 Acetyl 2,4 Dihydroxybenzaldehyde

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (UV, DAD, MS) for 5-Acetyl-2,4-dihydroxybenzaldehyde

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound. When coupled with advanced detectors such as Ultraviolet (UV), Diode Array (DAD), or Mass Spectrometry (MS), HPLC provides robust and reliable quantification. bldpharm.combldpharm.com

A typical HPLC method involves a reversed-phase column, such as an Ultrasphere ODS column (25 cm × 4.6 mm i.d., 5μ), with a mobile phase gradient. For instance, a mixture of acetonitrile (B52724), water, and trifluoroacetic acid (TFA) (e.g., 60:40:0.1) at a flow rate of 1.3 mL/min can be employed, with UV detection at 275 nm. google.com This setup allows for the effective separation of this compound from other components in a mixture. The use of DAD provides additional spectral information, aiding in peak purity assessment and compound identification. For even greater specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the compound's mass-to-charge ratio, providing unequivocal identification. bldpharm.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net

Derivatization strategies can include silylation, acylation, or methoximation. researchgate.nettcichemicals.comnih.gov For example, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can produce a volatile trimethylsilyl (B98337) derivative. researchgate.net Similarly, acylation with reagents like acetyl chloride or benzoyl chloride can yield ester products with improved chromatographic properties. nih.gov

The derivatized sample is then injected into the GC-MS system. The GC column, often a capillary column like a DB-1701, separates the components of the mixture based on their boiling points and interactions with the stationary phase. researchgate.net The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which serves as a chemical fingerprint for identification. nih.gov The choice of derivatization reagent is critical and depends on the specific analytical requirements, including the need for enhanced sensitivity and the prevention of unwanted side reactions. rsc.org

Electrochemical Sensing Platforms for Sensitive and Selective Detection of this compound

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of phenolic compounds like this compound. mdpi.com These sensors are based on the principle that phenolic compounds can be electrochemically oxidized at an electrode surface, generating a measurable electrical signal. scirp.org

The development of advanced electrode materials has significantly enhanced the performance of these sensors. mdpi.com For instance, carbon-based electrodes, such as carbon paste electrodes (CPE), can be modified with nanomaterials like iron(II,III) oxide (Fe3O4) nanoparticles to improve sensitivity and selectivity. nih.gov The modified electrode exhibits enhanced catalytic activity towards the oxidation of phenolic compounds, resulting in a lower detection limit. nih.gov

Other approaches involve the use of biosensors, where enzymes like tyrosinase, laccase, or peroxidase are immobilized on the electrode surface. scirp.orgcapes.gov.br These enzymes specifically catalyze the oxidation of phenols, leading to a highly selective detection method. scirp.org The amperometric response of these biosensors is directly proportional to the concentration of the phenolic analyte. scirp.org

Spectrophotometric and Fluorometric Assays for Rapid Quantification of this compound

Spectrophotometric and fluorometric assays provide simple and rapid methods for the quantification of this compound, particularly in routine analysis. These methods are based on the compound's ability to absorb or emit light at specific wavelengths.

A common spectrophotometric approach involves an oxidative coupling reaction. For instance, the compound can be reacted with another reagent in the presence of an oxidizing agent to produce a colored product. The intensity of the color, which is measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the analyte. ijrrr.com For example, a method for paracetamol determination involves its hydrolysis to p-aminophenol, which then undergoes oxidative coupling with 2,5-dihydroxybenzaldehyde (B135720) in the presence of potassium periodate (B1199274) to form a colored product with maximum absorption at 534 nm. ijrrr.com While not directly for this compound, this principle can be adapted.

Fluorometric assays, which measure the fluorescence emitted by a compound upon excitation with light of a specific wavelength, can offer higher sensitivity than spectrophotometry. The intrinsic fluorescence of this compound or a fluorescent derivative can be exploited for its quantification.

Innovative Sample Preparation Techniques for Matrix-Specific Extraction of this compound (e.g., from botanical samples, food products, environmental matrices)

The accurate analysis of this compound in complex matrices such as botanical samples, food products, and environmental samples necessitates effective sample preparation to isolate the target analyte and remove interfering substances.

For botanical samples, extraction is a key first step. This can involve using various solvents of different polarities, such as ethanol, hexane, chloroform (B151607), or ethyl acetate (B1210297), to selectively extract phenolic compounds. researchgate.net The choice of solvent will depend on the specific characteristics of the plant matrix.

In food products, which can be rich in interfering substances like fats and sugars, more elaborate extraction and clean-up procedures may be required. A liquid-liquid extraction with a solvent like diethyl ether followed by an aqueous wash can help remove hydrophilic interferences. nih.gov